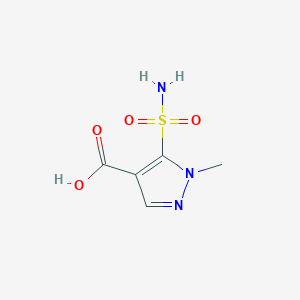![molecular formula C19H21FN6O2S B2561315 3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941942-14-9](/img/structure/B2561315.png)
3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex chemical compound with potential applications across various scientific fields. The compound features multiple functional groups, including a fluorine atom, a morpholine ring, and a pyrazolopyrimidine core, contributing to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves several steps:
Formation of the pyrazolopyrimidine core: : Starting from suitable precursors like pyrazoles and pyrimidines under cyclization conditions.
Introduction of the methylthio group: : Achieved by treating intermediate compounds with methyl thiolating agents.
Attachment of the morpholino ring: : Conducted via nucleophilic substitution reactions.
Incorporation of the fluorine atom: : Through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
Benzamide formation: : The final step involves coupling the functionalized intermediates with a benzoic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods of this compound employ large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity. The process optimization includes:
Careful control of reaction temperature and pressure.
Use of catalysts to enhance reaction efficiency.
Implementation of robust purification techniques, such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to introduce hydroxyl or sulfone groups.
Reduction: : Reduction reactions may target the nitro group, converting it to an amine.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at the fluorine position or other active sites.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, aryl halides, nucleophiles like amines and alcohols.
Major Products Formed
Hydroxylated derivatives: : From oxidation reactions.
Aminated products: : From reduction reactions.
Substituted derivatives: : Depending on the nucleophile or electrophile involved in substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in organic synthesis due to its versatile functional groups.
Serves as a starting material for the synthesis of more complex heterocyclic compounds.
Biology
Acts as a probe in biochemical assays to study enzyme activity and protein interactions.
Evaluated for its potential as an enzyme inhibitor.
Medicine
Explored for its therapeutic potential in treating diseases due to its biological activity.
Investigated in preclinical studies for its effects on specific molecular targets.
Industry
Used in the development of agrochemicals and pharmaceuticals.
Incorporated in materials science for creating advanced polymers and coatings.
Mecanismo De Acción
The compound exerts its effects through multiple pathways:
Molecular Targets: : Binds to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: : Interferes with signaling pathways, affecting cellular processes like proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its combination of functional groups and structural motifs. Similar compounds include:
4-amino-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Shares structural similarity but with an amino group instead of a fluorine atom.
3-chloro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Has a chlorine atom in place of the fluorine, affecting its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
3-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-7-9-28-10-8-25)15-12-22-26(17(15)24-19)6-5-21-18(27)13-3-2-4-14(20)11-13/h2-4,11-12H,5-10H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZIEGBAVQMCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2561235.png)

![Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2561238.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2561239.png)

![2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2561241.png)
![6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2561244.png)
![2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2561245.png)


![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2561249.png)
![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2561253.png)
![(E)-N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2561254.png)
